molecular formula C8H7ClN2OS B2879200 2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide CAS No. 2411266-44-7

2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide

Cat. No. B2879200
CAS RN: 2411266-44-7
M. Wt: 214.67
InChI Key: SOVXFFZDZDFOQM-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide , also known by its IUPAC name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide , is a chemical compound with the molecular formula C₇H₅ClN₂OS . It is a solid substance with a molecular weight of approximately 200.65 g/mol .


Synthesis Analysis

The synthetic pathway for this compound involves the chlorination of N-(5-cyanothiophen-2-yl)methylamine with thionyl chloride . The resulting 2-chloro-N-(3-cyanothiophen-2-yl)acetamide is then isolated and characterized .


Molecular Structure Analysis

The molecular structure of This compound consists of a chloro-substituted acetamide group attached to a thiophene ring. The chlorine atom is positioned at the 2-position of the acetamide, while the cyano group is at the 5-position of the thiophene ring .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, acylation reactions, and cyclizations. For instance, it may undergo hydrolysis to yield the corresponding carboxylic acid or react with amines to form amides .

Future Directions

Research on the biological activity, potential applications, and synthetic modifications of this compound remains an area of interest. Further studies are needed to explore its pharmacological properties and evaluate its potential as a drug candidate or chemical probe .

: Sigma-Aldrich: 2-chloro-N-(3-cyanothiophen-2-yl)acetamide

properties

IUPAC Name

2-chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c9-3-8(12)11-5-7-2-1-6(4-10)13-7/h1-2H,3,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVXFFZDZDFOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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